

3-Ethyl-5-methylphenol CAS number 698-71-5

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Compound of Interest

Compound Name: 3-Ethyl-5-methylphenol

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An In-depth Technical Guide to **3-Ethyl-5-methylphenol** (CAS 698-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, with CAS Registry Number 698-71-5, is an organic aromatic compound belonging to the class of meta-cresols.[1] Structurally, it is a phenol substituted with a methyl group and an ethyl group at positions 3 and 5, respectively.[1] This alkylphenol is recognized as a bioactive chemical and serves as a valuable intermediate in organic synthesis.[2][3] Its presence has been identified in natural sources such as wild rice (*Zizania aquatica*), and it is of interest for its potential biological activities, characteristic of the cresol subclass.[1] [4] This document provides a comprehensive technical overview of its properties, synthesis, and potential research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Ethyl-5-methylphenol** are summarized below. Data has been aggregated from established chemical databases.

Physicochemical Data

Property	Value	Source(s)
IUPAC Name	3-ethyl-5-methylphenol	[5]
Synonyms	5-Ethyl-m-cresol, 3-Methyl-5-ethylphenol	[3][6]
CAS Number	698-71-5	[7]
Molecular Formula	C ₉ H ₁₂ O	[2]
Molecular Weight	136.19 g/mol	[2][5]
Appearance	Solid	[5]
Melting Point	51.6 - 54 °C	[5][7]
Boiling Point	232.8 - 233.5 °C (at 760 mmHg)	[2][7]
Density	0.994 g/cm ³	[2]
Water Solubility	2.32 mg/mL at 25 °C	[5][6]
LogP	2.8 - 2.91	[5][8]

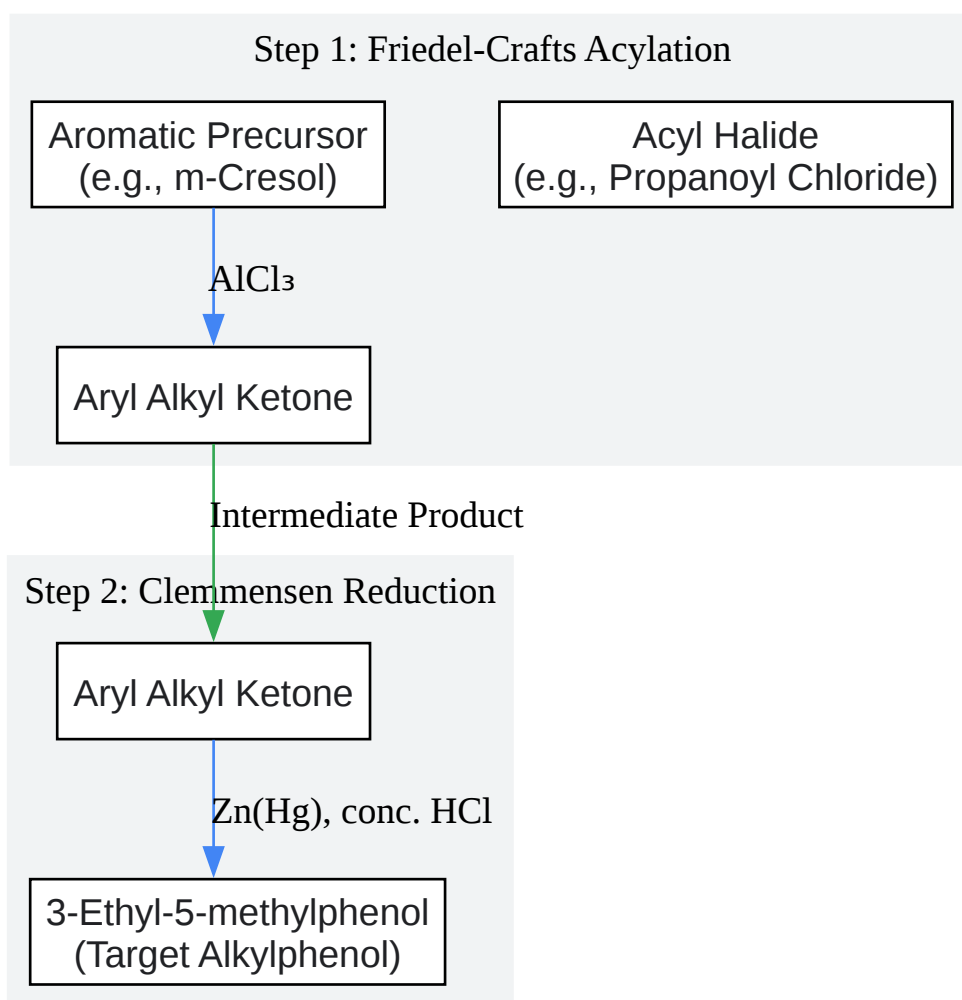
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **3-Ethyl-5-methylphenol**.

Spectroscopic Technique	Key Data Points	Source(s)
Mass Spectrometry (GC-MS, EI)	Major m/z peaks: 121 (100%), 136 (55%), 91 (24%), 77 (22%)	[5][9]
Infrared (IR) Spectroscopy	Vapor phase and KBr-pellet spectra available from spectral databases.	[5][10]
¹ H NMR Spectroscopy	Predicted shifts include aromatic protons (6.5-7.0 ppm), phenolic -OH (variable, ~5.0 ppm), ethyl -CH ₂ - (~2.6 ppm), ethyl -CH ₃ (~1.2 ppm), and methyl -CH ₃ (~2.3 ppm).	N/A
¹³ C NMR Spectroscopy	Predicted shifts include aromatic carbons (~110-155 ppm), ethyl -CH ₂ - (~29 ppm), ethyl -CH ₃ (~16 ppm), and methyl -CH ₃ (~21 ppm).	N/A

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-Ethyl-5-methylphenol** is sparse, a classical and highly effective two-step method for preparing alkylphenols involves the Friedel-Crafts acylation of a precursor followed by the Clemmensen reduction of the resulting ketone. [11][12] This sequence provides a robust framework for its potential synthesis.



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Caption: General synthetic workflow for alkylphenols.

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of an activated aromatic ring, a key C-C bond-forming reaction.^{[13][14]}

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl_2), and a pressure-equalizing dropping funnel.
- **Reagent Charging:** Charge the flask with the aromatic precursor (1.0 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the flask to 0 °C in an ice bath.

- **Catalyst Addition:** Cautiously add anhydrous aluminum chloride (AlCl_3 , 1.1 - 2.5 eq) to the stirred solution in portions. The product ketone forms a complex with the Lewis acid, often necessitating more than a stoichiometric amount.[\[13\]](#)[\[14\]](#)
- **Acylating Agent Addition:** Add the acyl halide (e.g., propanoyl chloride, 1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).
- **Purification:** Combine the organic layers, wash with saturated NaHCO_3 solution, then with brine. Dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure. The crude aryl alkyl ketone can be purified further by column chromatography or distillation.

Experimental Protocol 2: Clemmensen Reduction

This protocol reduces the aryl alkyl ketone intermediate to the final alkylphenol product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[\[11\]](#)[\[12\]](#)[\[15\]](#)

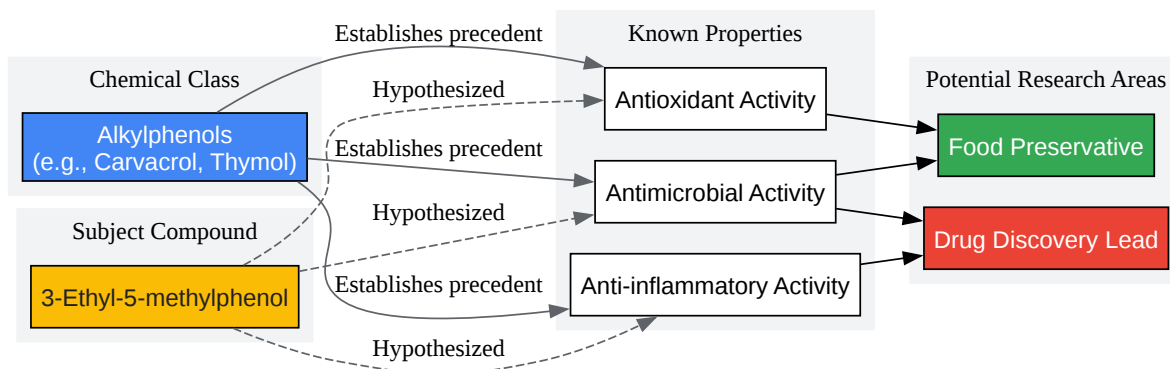
- **Preparation of Zinc Amalgam (Zn(Hg)):** In a fume hood, briefly wash granular zinc (10 eq) with 5% HCl to activate the surface. Decant the acid and cover the zinc with a 5% aqueous solution of mercury(II) chloride (HgCl_2). Swirl the mixture for 5-10 minutes. Decant the HgCl_2 solution and wash the resulting amalgam with distilled water (3x).
- **Apparatus Setup:** Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reaction Mixture:** Add the aryl alkyl ketone (1.0 eq), concentrated hydrochloric acid, water, and toluene to the flask.

- **Reflux:** Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.^[12] Additional portions of concentrated HCl may be required during the reaction (e.g., every 6 hours) to maintain a strongly acidic environment.^[16]
- **Reaction Monitoring:** Continue refluxing for 24-48 hours, monitoring the disappearance of the ketone by TLC.
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully decant the liquid from the excess zinc amalgam.
- **Extraction:** Transfer the liquid to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or toluene, 3x).
- **Purification:** Combine the organic extracts, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The final product, **3-Ethyl-5-methylphenol**, can be purified by vacuum distillation or recrystallization.

Biological Activity and Applications

While **3-Ethyl-5-methylphenol** is designated as a bioactive chemical, specific studies detailing its mechanism of action or its role in signaling pathways are not prevalent in the public literature.^[17] However, its structural similarity to other well-researched alkylphenols, such as carvacrol and thymol, suggests potential areas for investigation.^[18]

- **Antimicrobial Potential:** Many phenolic compounds, particularly alkylphenols like carvacrol, exhibit significant antibacterial and antifungal properties.^{[3][18]} This makes **3-Ethyl-5-methylphenol** a candidate for screening in antimicrobial assays.
- **Antioxidant Activity:** The phenol moiety is a well-known scavenger of free radicals. It is reasonable to infer that **3-Ethyl-5-methylphenol** would exhibit antioxidant activity, a property valuable in both pharmaceutical and industrial contexts.^[19]
- **Chemical Intermediate:** It is primarily used in the synthesis of other chemical intermediates.^[3] Its functional groups (hydroxyl and an aromatic ring) allow for a variety of subsequent chemical modifications.






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Caption: Logical relationships and potential research avenues.

Safety and Handling

3-Ethyl-5-methylphenol is considered a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification

Pictogram(s)	Signal Word	Hazard Statements
 alt text	Danger	H302: Harmful if swallowed.[5]
 alt text		H315: Causes skin irritation.[5]
 alt text		H318: Causes serious eye damage.[5] H335: May cause respiratory irritation.[5] H400: Very toxic to aquatic life.[5][20]

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